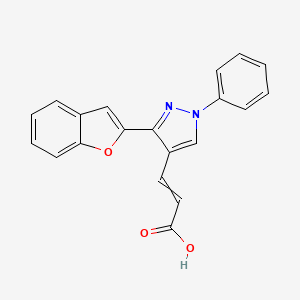

3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

Description

While direct evidence for 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is absent in the provided materials, its structure can be inferred from analogs. This compound belongs to the class of pyrazole-acrylic acid derivatives, characterized by a pyrazole core substituted with a benzofuran-2-yl group at position 3 and a phenyl group at position 1. Such derivatives are typically synthesized via condensation reactions or acid hydrolysis, as seen in related compounds .

Properties

Molecular Formula |

C20H14N2O3 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |

InChI |

InChI=1S/C20H14N2O3/c23-19(24)11-10-15-13-22(16-7-2-1-3-8-16)21-20(15)18-12-14-6-4-5-9-17(14)25-18/h1-13H,(H,23,24) |

InChI Key |

RPBVHEVTQXVWDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid generally follows a multi-step pathway:

Step 1: Formation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This key intermediate is synthesized by condensing 1-(benzofuran-2-yl)ethanone with phenylhydrazine in ethanol under reflux with catalytic glacial acetic acid. The reaction forms the pyrazole ring with benzofuran and phenyl substituents at positions 3 and 1, respectively.

Subsequently, the pyrazole undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at position 4 of the pyrazole ring.Step 2: Condensation with acrylic acid derivatives

The aldehyde intermediate is then condensed with acrylic acid or its derivatives, often in the presence of catalytic bases such as piperidine, under reflux conditions. This step forms the acrylic acid side chain conjugated to the pyrazole ring, yielding the target compound.

This synthetic approach is supported by analogous procedures reported for similar pyrazole-acrylic acid derivatives and benzofuran-containing heterocycles.

Detailed Experimental Procedures

Synthesis of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

| Parameter | Details |

|---|---|

| Reactants | 1-(benzofuran-2-yl)ethanone, phenylhydrazine |

| Solvent | Ethanol |

| Catalyst | Glacial acetic acid (catalytic amount) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 3–6 hours |

| Work-up | Cooling, filtration, washing, drying |

Following condensation, the crude pyrazole is subjected to Vilsmeier-Haack formylation:

| Parameter | Details |

|---|---|

| Reagents | POCl₃, DMF |

| Temperature | Addition at 0 °C, stirring at 0 °C for 30 min, then heating at 65 °C for 10 h |

| Work-up | Quenching in ice, neutralization with NaOH (pH ~9), extraction with ethyl acetate, drying over Na₂SO₄, evaporation |

The aldehyde product is typically obtained in high purity and used directly in the next step without further purification.

Condensation to form 3-(3-benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

| Parameter | Details |

|---|---|

| Reactants | 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, acrylic acid or cyanoacetic acid |

| Solvent | Dry acetonitrile or ethanol |

| Catalyst | Piperidine (catalytic amount) |

| Temperature | Reflux (~80–90 °C) |

| Reaction Time | 6–8 hours |

| Work-up | Cooling to precipitate product, filtration, washing with acetonitrile and hexanes, drying under vacuum |

This condensation yields the acrylic acid derivative with typical yields ranging from 60% to 85%, depending on reaction conditions and purification methods.

Chemical Reactions and Mechanistic Insights

Key Reaction Types Involved

- Condensation Reactions: Formation of pyrazole ring by condensation of hydrazine derivatives with ketones.

- Vilsmeier-Haack Formylation: Introduction of aldehyde functionality at the pyrazole 4-position via electrophilic substitution using POCl₃/DMF.

- Knoevenagel-type Condensation: Coupling of aldehyde with acrylic acid or cyanoacetic acid derivatives in the presence of base catalyst to form the acrylic acid moiety conjugated to the pyrazole ring.

Mechanism of Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent, generated in situ from POCl₃ and DMF, reacts with the pyrazole ring at the 4-position, introducing a formyl group through electrophilic aromatic substitution. This step is critical to provide the aldehyde intermediate necessary for subsequent condensation with acrylic acid derivatives.

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress during condensation and formylation.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity of intermediates and final products.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR signals for aromatic protons of benzofuran (δ 6.8–7.5 ppm) and pyrazole (δ 8.1–8.3 ppm).

- Acrylic acid proton signals and carboxylic acid proton (δ ~14 ppm) are diagnostic for final product confirmation.

- Infrared Spectroscopy (IR): Confirms characteristic C=O stretch of acrylic acid (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹).

- Melting Point and Elemental Analysis: Used for purity assessment.

Data Summary Table of Preparation Parameters and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole formation | Reflux ethanol, phenylhydrazine, acetic acid | 70–80 | Clean reaction, easy work-up |

| Vilsmeier-Haack formylation | POCl₃/DMF, 0 °C to 65 °C, 10 h | 75–85 | High purity aldehyde, no purification needed |

| Condensation with acrylic acid | Piperidine catalyst, reflux acetonitrile or ethanol, 6–8 h | 60–85 | Product precipitates on cooling |

Research Results and Applications

- The synthesized 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid has been studied for biological activities including anticancer potential via epidermal growth factor receptor (EGFR) inhibition.

- The compound serves as a versatile intermediate for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological profiles.

- Spectroscopic and crystallographic studies confirm the structural integrity and substitution pattern, crucial for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biological assays to investigate its effects on various cell lines.

Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid involves its interaction with molecular targets such as EGFR. The compound binds to the active site of EGFR, inhibiting its kinase activity and thereby preventing the proliferation of cancer cells . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acids in the EGFR active site.

Comparison with Similar Compounds

Key Findings and Functional Implications

The 5-chloro-3-methyl derivative in showed improved stability under acidic conditions. Benzofuran vs. Aryl Groups: The benzofuran moiety in the target compound introduces a heterocyclic oxygen, likely improving solubility in polar solvents compared to purely aromatic substituents (e.g., diphenyl in ). Acrylic Acid Modifications: Derivatives with cyano groups () or benzoylamino side chains () exhibit altered electronic properties, influencing their use as intermediates in drug discovery or optoelectronic materials.

Synthetic Challenges: The diphenyl derivative () requires reflux with amines, while the cyano-substituted compound () uses dimethylformamide-dimethylacetal (DMF-DMA) for condensation. The target compound’s synthesis would likely involve similar methods but may face challenges due to the benzofuran group’s steric hindrance.

Applications: Pharmacology: The chloro and bromo analogs () are explored as antimicrobial or anticancer agents due to their halogen-mediated interactions with biomolecules. Materials Science: The cyano-acrylic acid derivative () could serve as a ligand in dye-sensitized solar cells (DSSCs), leveraging its electron-withdrawing properties. Industrial Use: Commercial discontinuation of the bromo derivative () suggests scalability or stability issues, highlighting the need for optimizing substituent choices.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.